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molecular formula C9H10F3NO2 B8323256 4-t-Butoxy-2,3,6-trifluoro-5-hydroxypyridine

4-t-Butoxy-2,3,6-trifluoro-5-hydroxypyridine

Cat. No. B8323256
M. Wt: 221.18 g/mol
InChI Key: QDVDYISGALTWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05726182

Procedure details

A 11.16 g (54.39 mmol) sample of 4-t-butoxy-2,3,6-trifluoropyridine, from Example 253 step b above, was dissolved in 50 mL of THF, and the solution was cooled to -78° C. To this solution was added LDA (65.6 mmol) with stirring for 30 min, during which a solid preciptated. To this mixture was added 7.5 mL of trimethoxyborane, with stirring for 25 min at -78° C. To this mixture was added 10 mL of acetic acid, and the mixture was stirred and allowed to warm to room temperature. Next was added 100 mL of 30% hydrogen peroxide and 100 mL of 2N sodium hydroxide while cooling in an ice bath. The mixture was then stirred at room temperature for 16 hours, and quenched with saturated NH4Cl solution. The mixture was extracted with ether, and the extract was washed with brine and dried over MgSO4. The solvent was removed under vacuum, and the residue was purified by flash chromatography on silica gel, eluting with 1:8 ethyl acetate:hexane. Removal of the solvent gave 9.769 g of the title product as a colorless liquid.
Name
4-t-butoxy-2,3,6-trifluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
65.6 mmol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:11]=[C:10]([F:12])[N:9]=[C:8]([F:13])[C:7]=1[F:14])([CH3:4])([CH3:3])[CH3:2].[Li+].CC([N-]C(C)C)C.C[O:24]B(OC)OC.OO.[OH-].[Na+]>C1COCC1.C(O)(=O)C>[C:1]([O:5][C:6]1[C:11]([OH:24])=[C:10]([F:12])[N:9]=[C:8]([F:13])[C:7]=1[F:14])([CH3:4])([CH3:2])[CH3:3] |f:1.2,5.6|

Inputs

Step One
Name
4-t-butoxy-2,3,6-trifluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC1=C(C(=NC(=C1)F)F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
65.6 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
OO
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 min, during which a solid preciptated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring for 25 min at -78° C
Duration
25 min
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 1:8 ethyl acetate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC1=C(C(=NC(=C1O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.769 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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